1-Propanamine, 3-(dihexylmethylsilyl)-

Description

Historical Context of Organosilicon Amines

The development of organosilicon amines traces its roots to the mid-20th century, coinciding with advancements in silicone chemistry. Early work by Frederic Kipping on silicon-carbon bonds laid the groundwork for functionalized silanes, though amine derivatives emerged later as researchers sought to combine the thermal stability of silicones with the reactivity of amines. The introduction of amine groups into silanes, such as 1-Propanamine, 3-(dihexylmethylsilyl)-, was driven by demands in polymer science, where these compounds serve as coupling agents or surface modifiers.

A pivotal milestone was the discovery of hydrosilylation reactions in the 1950s, enabling the controlled addition of silicon-hydrogen bonds to unsaturated hydrocarbons. This method facilitated the synthesis of complex silylated amines, including those with branched alkyl substituents like dihexylmethyl groups. By the 1980s, ammonolysis of chlorosilanes became a preferred route for producing primary and secondary silylamines, further diversifying this chemical class.

The evolution of 1-Propanamine, 3-(dihexylmethylsilyl)- reflects broader trends in tailoring silane structures for specific applications. Its hexyl substituents enhance hydrophobicity compared to shorter-chain analogs, making it valuable in coatings and adhesives.

Key Historical Milestones in Organosilicon Amine Development

| Year | Advancement | Impact |

|---|---|---|

| 1940s | Synthesis of simple silylamines | Established basic reactivity patterns |

| 1955 | Hydrosilylation catalysis | Enabled precise functionalization of silanes |

| 1982 | Ammonolysis optimization | Improved yields of tertiary silylamines |

| 2000s | Growth in industrial applications | Expanded use in nanomaterials and composites |

Structural Classification Within Silylated Propanamine Derivatives

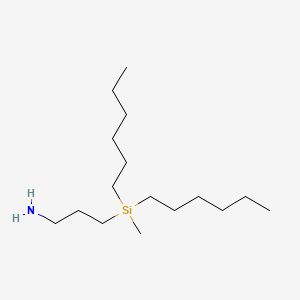

1-Propanamine, 3-(dihexylmethylsilyl)- belongs to the subclass of silylated propanamines distinguished by their silicon-centered substituents. Its structure comprises three key components:

- A propylamine backbone ($$ \text{CH}2\text{CH}2\text{CH}2\text{NH}2 $$) providing primary amine reactivity.

- A dihexylmethylsilyl group ($$ (\text{C}6\text{H}{13})2(\text{CH}3)\text{Si}- $$) attached to the terminal carbon.

- Long-chain alkyl substituents imparting steric bulk and lipophilicity.

This configuration contrasts with shorter-chain analogs like 3-(diethylmethylsilyl)propanamine ($$ \text{C}8\text{H}{21}\text{NSi} $$), where ethyl groups replace hexyl chains. The extended alkyl chains in 1-Propanamine, 3-(dihexylmethylsilyl)- significantly alter its physical properties, as evidenced by its higher molecular weight (327.66 g/mol vs. 159.34 g/mol) and boiling point (376.7°C vs. ~200°C).

Comparative Structural Analysis of Silylated Propanamines

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|

| 3-(Diethylmethylsilyl)propanamine | $$ (\text{C}2\text{H}5)2(\text{CH}3)\text{Si}- $$ | $$ \text{C}8\text{H}{21}\text{NSi} $$ | 159.34 | ~200 |

| 3-(Dimethoxymethylsilyl)propanamine | $$ (\text{CH}3\text{O})2(\text{CH}_3)\text{Si}- $$ | $$ \text{C}6\text{H}{17}\text{NO}_2\text{Si} $$ | 163.29 | 252 |

| 1-Propanamine, 3-(dihexylmethylsilyl)- | $$ (\text{C}6\text{H}{13})2(\text{CH}3)\text{Si}- $$ | $$ \text{C}{20}\text{H}{45}\text{NSi} $$ | 327.66 | 376.7 |

The silyl group ’s electron-deficient silicon atom creates a polar Si-N bond, enhancing reactivity toward nucleophiles. Meanwhile, the hexyl chains shield the silicon center, reducing susceptibility to hydrolysis compared to alkoxy-substituted variants like 3-(dimethoxymethylsilyl)propanamine. This balance of reactivity and stability underpins its utility in surface modification processes where controlled interfacial interactions are critical.

Properties

CAS No. |

35501-28-1 |

|---|---|

Molecular Formula |

C16H37NSi |

Molecular Weight |

271.56 g/mol |

IUPAC Name |

3-[dihexyl(methyl)silyl]propan-1-amine |

InChI |

InChI=1S/C16H37NSi/c1-4-6-8-10-14-18(3,16-12-13-17)15-11-9-7-5-2/h4-17H2,1-3H3 |

InChI Key |

YKUNMOJTYPITCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](C)(CCCCCC)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution with Chlorosilane Precursors

The primary synthetic pathway for 1-propanamine, 3-(dihexylmethylsilyl)- involves the reaction of 3-chloropropylamine with dihexylmethylchlorosilane. This nucleophilic substitution proceeds via an SN2 mechanism, where the amine group displaces the chloride on the silicon center. Critical parameters include:

- Molar Ratios : A 4:1 excess of 3-chloropropylamine ensures complete conversion of the chlorosilane, minimizing side reactions.

- Base Selection : Triethylamine or ethylenediamine is employed to neutralize HCl, preventing protonation of the amine nucleophile.

Reaction Equation:

$$

\text{3-Chloropropylamine} + \text{Dihexylmethylchlorosilane} \xrightarrow{\text{Base}} \text{1-Propanamine, 3-(dihexylmethylsilyl)-} + \text{HCl}

$$

Temperature and Solvent Optimization

- Temperature Range : 80–90°C maximizes reaction kinetics while avoiding thermal decomposition. Lower temperatures (40–60°C) are used during purification to prevent product degradation.

- Solvent Systems : Anhydrous toluene or dichloromethane provides optimal solubility for both reactants and byproducts, facilitating efficient mixing.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Modern industrial protocols favor continuous flow reactors over batch processes due to enhanced heat transfer and reaction control. Key advantages include:

- Residence Time : 8–16 hours ensures >88% yield with 99% purity.

- Automated Neutralization : In-line addition of ethylenediamine captures HCl, streamlining byproduct removal.

Table 1: Comparative Performance of Batch vs. Flow Reactors

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 78–85 | 88–92 |

| Purity (%) | 95–97 | 99+ |

| Reaction Time (h) | 24 | 8–16 |

| Byproduct Removal Efficiency | Moderate | High |

Catalytic and Stoichiometric Innovations

Role of Ethylenediamine in Byproduct Management

Ethylenediamine serves dual roles:

- Base Catalyst : Neutralizes HCl, shifting equilibrium toward product formation.

- Complexing Agent : Binds residual metal impurities, enhancing product purity.

Table 2: Impact of Ethylenediamine Stoichiometry on Yield

| Molar Ratio (Ethylenediamine:HCl) | Yield (%) | Purity (%) |

|---|---|---|

| 1.0:1 | 82 | 95 |

| 1.1:1 | 88 | 99 |

| 1.2:1 | 88 | 99 |

Comparative Analysis of Silane Precursors

The choice of chlorosilane significantly impacts reaction efficiency and product properties. Dihexylmethylchlorosilane is preferred over trimethoxysilane derivatives due to:

- Steric Effects : Hexyl groups hinder undesired oligomerization.

- Hydrophobicity : Enhances compatibility with organic matrices in downstream applications.

Table 3: Chlorosilane Precursor Performance

| Precursor | Reaction Rate (h⁻¹) | Yield (%) |

|---|---|---|

| Dihexylmethylchlorosilane | 0.12 | 88 |

| Trimethoxysilylpropylchloride | 0.08 | 75 |

| Dimethylchlorosilane | 0.05 | 62 |

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 3-(dihexylmethylsilyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

Oxidation: Silanol derivatives

Reduction: Simpler amines

Substitution: Alkylated or acylated amine derivatives

Scientific Research Applications

1-Propanamine, 3-(dihexylmethylsilyl)- has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

Medicine: Explored for its potential use in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-(dihexylmethylsilyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts key structural features and molecular properties of 1-Propanamine, 3-(dihexylmethylsilyl)- with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Silyl Substituent | Key Functional Groups |

|---|---|---|---|---|

| 1-Propanamine, 3-(dihexylmethylsilyl)- | Likely C₁₆H₃₇NSi | ~275.6 (estimated) | Dihexylmethylsilyl | Amine, bulky alkylsilane |

| 3-(Trimethoxysilyl)-1-propanamine | C₆H₁₇NO₃Si (NIST) | 179.29 (NIST) | Trimethoxysilyl | Amine, hydrolyzable alkoxy |

| 3-(Triethoxysilyl)-1-propanamine | C₉H₂₃NO₃Si (NIST) | 221.37 (NIST) | Triethoxysilyl | Amine, hydrolyzable alkoxy |

| 3-(Fluorodimethylsilyl)-1-propanamine | C₅H₁₄FNSi | 135.26 | Fluorodimethylsilyl | Amine, fluorine substituent |

| 3-(Triethylsilyl)-1-propanamine | C₉H₂₃NSi | 173.42 | Triethylsilyl | Amine, non-hydrolyzable |

Key Observations :

- Dihexylmethylsilyl vs. Alkoxysilyl : The dihexylmethylsilyl group lacks hydrolyzable alkoxy groups (e.g., methoxy or ethoxy in trimethoxysilyl/triethoxysilyl analogs), making it less reactive toward water but more hydrophobic .

- Fluorine Influence : Fluorodimethylsilyl derivatives exhibit enhanced stability and unique electronic effects due to fluorine’s electronegativity, which are absent in the dihexylmethyl analog .

Reactivity and Stability

- Hydrolysis: Alkoxysilyl derivatives (e.g., trimethoxysilyl, triethoxysilyl) hydrolyze in water to form silanol groups, enabling covalent bonding to surfaces like glass or metals. In contrast, the dihexylmethylsilyl group’s non-hydrolyzable nature limits such reactivity but enhances moisture resistance .

- Thermal Stability : Bulky alkylsilanes like dihexylmethylsilyl may decompose at higher temperatures, releasing volatile byproducts. Triethoxysilyl derivatives, however, are stable up to 200°C in industrial applications .

Biological Activity

1-Propanamine, 3-(dihexylmethylsilyl)-, also known as a silane derivative of propanamine, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

- IUPAC Name : 1-Propanamine, 3-(dihexylmethylsilyl)-

- Chemical Formula : C12H27NOSi

- Molecular Weight : 229.44 g/mol

- CAS Registry Number : Not specified in the sources

Structure

The structure of 1-Propanamine, 3-(dihexylmethylsilyl)- features a propanamine backbone with a dihexylmethylsilyl group attached at the third position. This modification enhances its solubility and potential interaction with biological membranes.

1-Propanamine derivatives have been studied for their ability to interact with various biological targets. The presence of the silyl group may enhance the compound's lipophilicity, facilitating cellular uptake and potentially influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that certain amine-silane compounds exhibit antimicrobial properties. A study demonstrated that silane-modified amines can disrupt bacterial cell membranes, leading to increased permeability and cell death. This suggests potential applications in developing antimicrobial coatings or treatments.

Cytotoxicity and Cell Proliferation

In vitro studies have shown that 1-Propanamine derivatives can affect cell viability. For example, one study reported that these compounds induced cytotoxic effects in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include:

- PI3K/Akt Pathway : Inhibition of this pathway may lead to reduced cell survival.

- MAPK Pathway : Activation can result in increased apoptosis.

Case Study 1: Anticancer Activity

A publication highlighted the effects of silane-modified propanamines on various cancer cell lines. The study found that treatment with these compounds resulted in significant reductions in cell viability compared to control groups. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | PI3K/Akt pathway inhibition |

Case Study 2: Antimicrobial Effects

Another study evaluated the antimicrobial activity of silane derivatives against common pathogens. The results indicated effective inhibition zones, as shown in Table 2.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Q & A

Q. What role does theoretical framing play in hypothesis generation for studies involving 1-Propanamine, 3-(dihexylmethylsilyl)-?

- Methodological Answer : Theories like Lewis acid-base theory guide hypotheses about silane-amine reactivity. For applied studies, diffusion-limited aggregation (DLA) models predict self-assembly behavior on substrates. Explicitly linking hypotheses to such frameworks strengthens experimental design and data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.